molecular formula C16H21N3O3S B11349246 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide

Cat. No.: B11349246
M. Wt: 335.4 g/mol
InChI Key: GKIVNLYMCPVOAK-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a 3,4-dimethoxyphenyl group and an ethylbutanamide moiety

Preparation Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using reagents like 3,4-dimethoxybenzaldehyde.

    Formation of the Ethylbutanamide Moiety: The ethylbutanamide group can be synthesized through the reaction of ethylbutanoic acid with appropriate amines or amides under dehydrating conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: A compound with a similar 3,4-dimethoxyphenyl group but different functional groups and biological activities.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: A compound with a similar 3,4-dimethoxyphenyl group and thiadiazole ring but different substituents and applications.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar 3,4-dimethoxyphenyl group and triazole ring but different functional groups and properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities and applications.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide

InChI

InChI=1S/C16H21N3O3S/c1-5-10(6-2)15(20)18-16-17-14(19-23-16)11-7-8-12(21-3)13(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,18,19,20)

InChI Key

GKIVNLYMCPVOAK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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